

# spectroscopic analysis (NMR, IR, MS) of 6-Chloropyrazine-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbaldehyde

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## A Comparative Spectroscopic Guide to 6-Chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive spectroscopic analysis of **6-Chloropyrazine-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. By presenting available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for substance identification, structural elucidation, and quality control. For comparative purposes, spectroscopic data for the related compounds, 2-chloropyrazine and pyrazine-2-carbaldehyde, are also discussed.

## Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for **6-Chloropyrazine-2-carbaldehyde** and its structural analogues. This comparative approach allows for a deeper understanding of the influence of the chloro and aldehyde functional groups on the spectroscopic properties of the pyrazine ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\delta$ , ppm) in  $\text{CDCl}_3$

Compound	H3	H5	Aldehyde-H
6-Chloropyrazine-2-carbaldehyde	~9.0 (s)	~8.8 (s)	~10.1 (s)
2-Chloropyrazine	8.54 (d)	8.41 (d)	-
Pyrazine-2-carbaldehyde	9.25 (d)	8.85 (dd)	10.15 (s)

Note: Data for **6-Chloropyrazine-2-carbaldehyde** is estimated based on substituent effects and data from similar compounds.

Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\delta$ , ppm) in  $\text{CDCl}_3$

Compound	C2	C3	C5	C6	Aldehyde-C
6-Chloropyrazine-2-carbaldehyde	~152	~145	~147	~155	~190
2-Chloropyrazine	151.1	144.3	143.0	148.8	-
Pyrazine-2-carbaldehyde	153.2	147.2	144.9	144.3	192.8

Note: Data for **6-Chloropyrazine-2-carbaldehyde** is estimated based on substituent effects and data from similar compounds.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies ( $\text{cm}^{-1}$ )

Compound	C-H (aromatic)	C=O (aldehyde)	C=N	C-Cl
6-Chloropyrazine-2-carbaldehyde	~3100-3000	~1710-1690	~1580-1400	~800-600
2-Chloropyrazine	3080-3020	-	1575, 1470, 1420	785
Pyrazine-2-carbaldehyde	~3100-3000	~1700	~1580-1400	-

Note: Data for **6-Chloropyrazine-2-carbaldehyde** and Pyrazine-2-carbaldehyde are typical ranges for these functional groups.

## Mass Spectrometry (MS)

Table 4: Mass-to-Charge Ratio (m/z) for Key Ions

Compound	Molecular Ion [M] <sup>+</sup>	[M+H] <sup>+</sup>	Key Fragment Ions
6-Chloropyrazine-2-carbaldehyde	142/144 (predicted)	143/145 (predicted)[1]	113/115 ([M-CHO] <sup>+</sup> ), 86 ([M-Cl-H] <sup>+</sup> )
2-Chloropyrazine	114/116[2]	115/117	87 ([M-HCN] <sup>+</sup> ), 79 ([M-Cl] <sup>+</sup> )
Pyrazine-2-carbaldehyde	108	109	80 ([M-CO] <sup>+</sup> ), 53 ([M-CO-HCN] <sup>+</sup> )

Note: The presence of chlorine results in isotopic peaks with an approximate 3:1 intensity ratio (<sup>35</sup>Cl:<sup>37</sup>Cl).

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- **Sample Preparation:** Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition. The FID was Fourier transformed with a line broadening of 1.0 Hz.
- **Data Processing:** All spectra were processed using MestReNova (or similar NMR processing software). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS ( $\delta = 0.00$  ppm).

## Infrared (IR) Spectroscopy

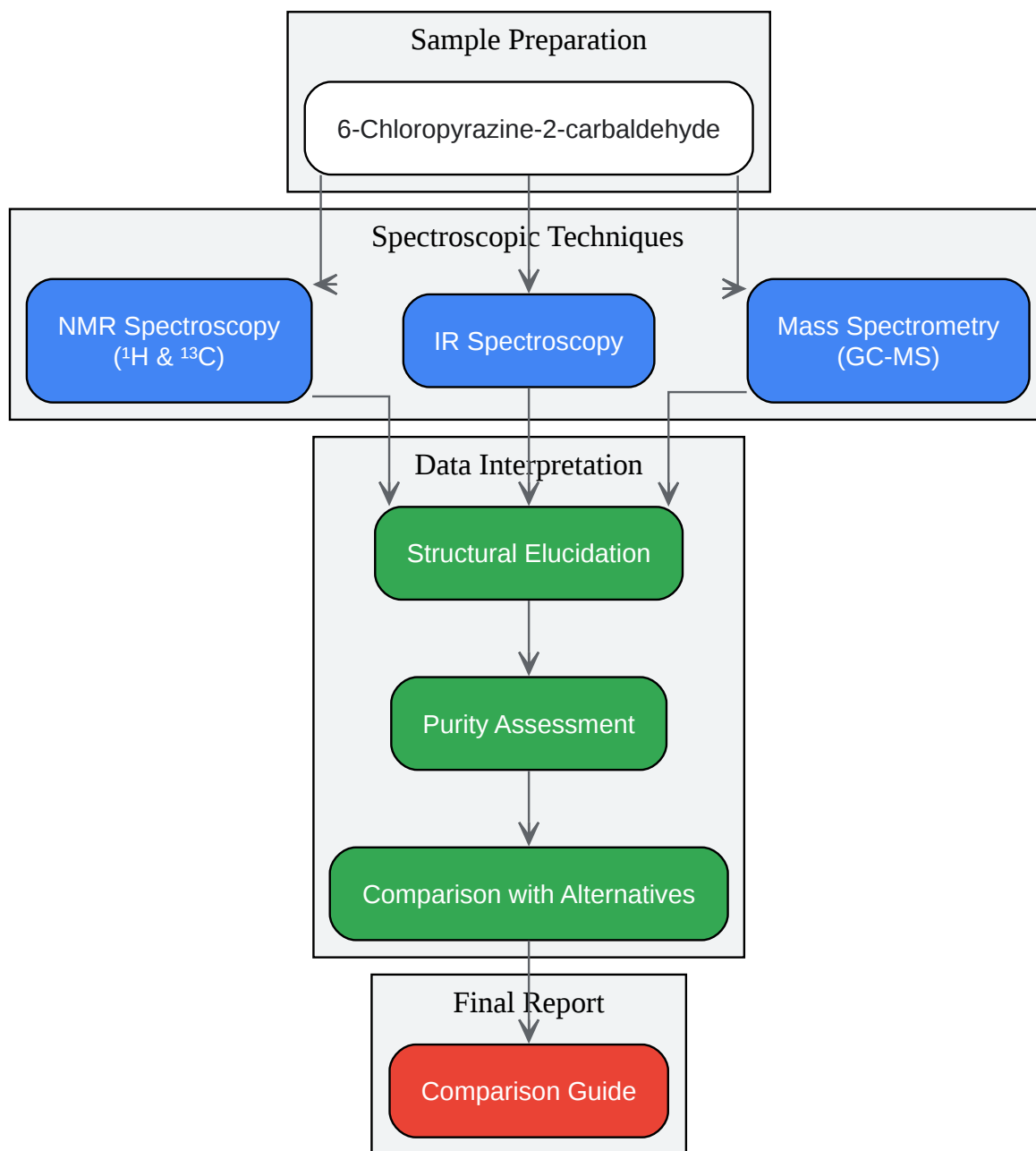
- **Instrumentation:** A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- **Sample Preparation:** A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.
- **Data Acquisition:** The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- **Data Processing:** The resulting spectrum was baseline corrected and the peak frequencies were reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent GC-MS system) with an electron ionization (EI) source.
- Sample Preparation: The sample was dissolved in dichloromethane to a concentration of approximately 1 mg/mL.
- GC-MS Conditions:
  - Injector: Splitless mode at 250 °C.
  - Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
  - Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
  - Ionization Source: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Processing: The mass spectrum of the corresponding GC peak was analyzed to identify the molecular ion and characteristic fragment ions.

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **6-Chloropyrazine-2-carbaldehyde**.



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Caption: Workflow for the spectroscopic analysis of **6-Chloropyrazine-2-carbaldehyde**.

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## References

- 1. PubChemLite - 6-chloropyrazine-2-carbaldehyde (C<sub>5</sub>H<sub>3</sub>ClN<sub>2</sub>O) [pubchemlite.lcsb.uni.lu]
- 2. Chloropyrazine [webbook.nist.gov]
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